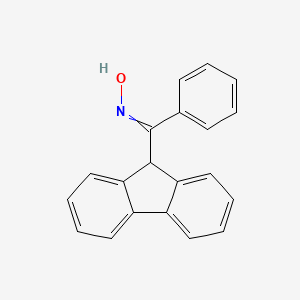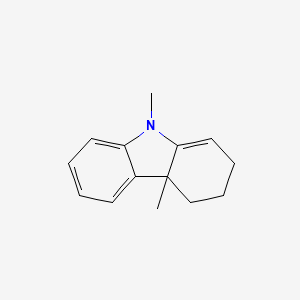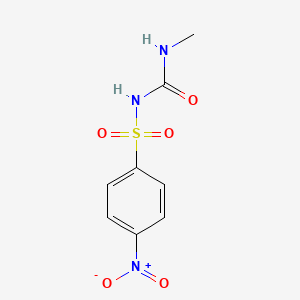
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea is an organic compound characterized by the presence of a sulfonylurea group attached to a 4-nitrophenyl ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea typically involves the reaction of 4-nitrophenyl isocyanate with 3-methylsulfonylamine. This reaction can be carried out under mild conditions, often in the presence of a solvent such as dichloromethane or acetonitrile. The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired sulfonylurea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize byproducts and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-Methyl-1-(4-aminophenyl)sulfonyl-urea.
Reduction: Formation of 3-Methyl-1-(4-nitrophenyl)sulfide-urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea involves its interaction with specific molecular targets. The sulfonylurea group can bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitrophenyl group may also contribute to the compound’s activity by interacting with other molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Tolbutamide: A first-generation sulfonylurea used as an antidiabetic drug.
Glibenclamide: A second-generation sulfonylurea with higher potency.
Chlorpropamide: Another first-generation sulfonylurea with a longer duration of action.
Uniqueness
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonylureas and may contribute to its specific applications and mechanisms of action .
Propiedades
Número CAS |
52102-45-1 |
|---|---|
Fórmula molecular |
C8H9N3O5S |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
1-methyl-3-(4-nitrophenyl)sulfonylurea |
InChI |
InChI=1S/C8H9N3O5S/c1-9-8(12)10-17(15,16)7-4-2-6(3-5-7)11(13)14/h2-5H,1H3,(H2,9,10,12) |
Clave InChI |
FQFPRSDCVUYSFJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


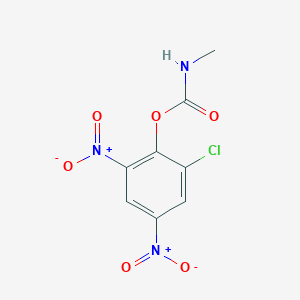

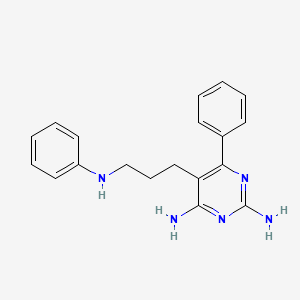

![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
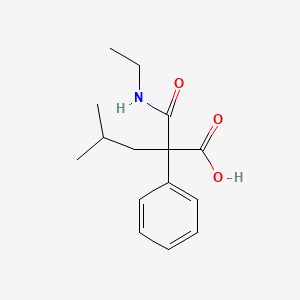
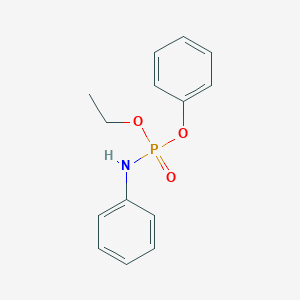
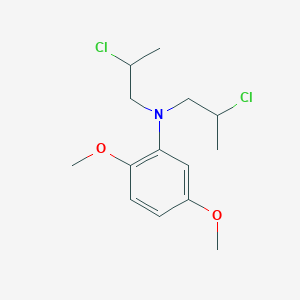
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
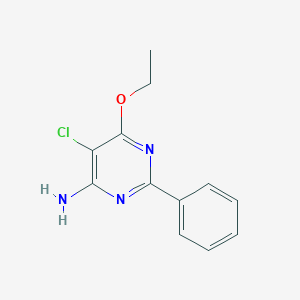
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
